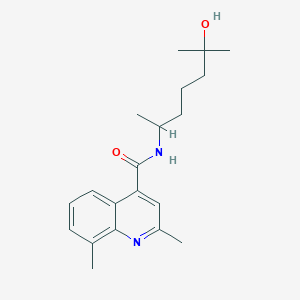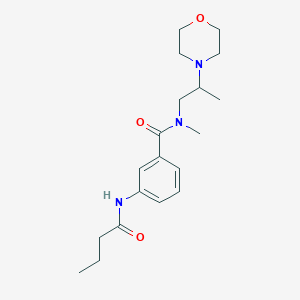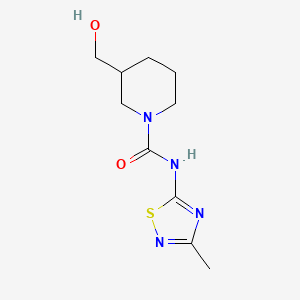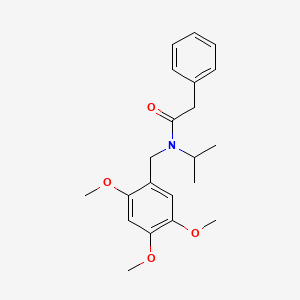
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science. HDQ is a quinoline derivative that has a unique structure and properties that make it a promising candidate for many different applications.
作用機序
The mechanism of action of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide varies depending on its application. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to disrupt the cell membrane of fungi and insects, leading to their death.
Biochemical and Physiological Effects:
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to reduce the size of tumors and increase the lifespan of cancer patients. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been shown to reduce the viral load in patients with hepatitis C and HIV. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to increase crop yield and protect crops from fungal and insect infestations.
実験室実験の利点と制限
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide is also stable under a wide range of conditions, making it easy to handle and store. One limitation is its high cost, which may limit its use in some experiments. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide also has limited solubility in some solvents, which may affect its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide. In medicine, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. In agriculture, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based pesticides that are more environmentally friendly and effective against a wider range of pests. In material science, future research could focus on the development of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide-based materials for use in OLEDs and other electronic devices. Overall, the unique structure and properties of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide make it a promising candidate for many different applications, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide can be achieved through several methods, including the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 5-hydroxy-1,5-dimethylhexan-3-one in the presence of a catalyst. Another method involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 5-hydroxy-1,5-dimethylhexan-3-ol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide with high purity.
科学的研究の応用
N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been extensively researched for its potential applications in various fields. In medicine, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have anticancer, antiviral, and antibacterial properties. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for crop protection. N-(5-hydroxy-1,5-dimethylhexyl)-2,8-dimethylquinoline-4-carboxamide has also been studied for its potential use in material science, such as in the development of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
N-(6-hydroxy-6-methylheptan-2-yl)-2,8-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-13-8-6-10-16-17(12-15(3)21-18(13)16)19(23)22-14(2)9-7-11-20(4,5)24/h6,8,10,12,14,24H,7,9,11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFVZHUTKOJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)


![(2-methoxyethyl)(4-methylbenzyl){[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}amine](/img/structure/B5901376.png)
![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5901383.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)
![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)